molecular formula C12H12Cl2O4 B8039966 [4-(Acetyloxymethyl)-2,5-dichlorophenyl]methyl acetate

[4-(Acetyloxymethyl)-2,5-dichlorophenyl]methyl acetate

Cat. No.: B8039966
M. Wt: 291.12 g/mol
InChI Key: ODGAZGVVIUSYGX-UHFFFAOYSA-N
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Description

[4-(Acetyloxymethyl)-2,5-dichlorophenyl]methyl acetate is an organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of acetyloxymethyl and dichlorophenyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Acetyloxymethyl)-2,5-dichlorophenyl]methyl acetate typically involves the esterification of [4-(Hydroxymethyl)-2,5-dichlorophenyl]methanol with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

[4-(Acetyloxymethyl)-2,5-dichlorophenyl]methyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Nucleophiles like sodium methoxide, potassium cyanide, and amines can be employed in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, alkanes

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

[4-(Acetyloxymethyl)-2,5-dichlorophenyl]methyl acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [4-(Acetyloxymethyl)-2,5-dichlorophenyl]methyl acetate involves its interaction with specific molecular targets and pathways. The acetyloxymethyl group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which may interact with enzymes or receptors in biological systems. The dichlorophenyl group can enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • [4-(Hydroxymethyl)-2,5-dichlorophenyl]methanol
  • [4-(Methoxymethyl)-2,5-dichlorophenyl]methyl acetate
  • [4-(Acetyloxymethyl)-2,5-dichlorophenyl]methanol

Uniqueness

[4-(Acetyloxymethyl)-2,5-dichlorophenyl]methyl acetate is unique due to the presence of both acetyloxymethyl and dichlorophenyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

[4-(acetyloxymethyl)-2,5-dichlorophenyl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2O4/c1-7(15)17-5-9-3-12(14)10(4-11(9)13)6-18-8(2)16/h3-4H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODGAZGVVIUSYGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=CC(=C(C=C1Cl)COC(=O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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